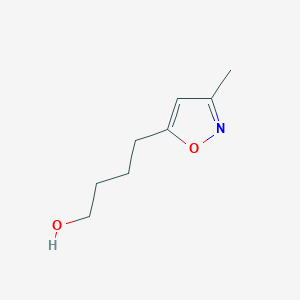

4-(3-Methylisoxazol-5-yl)butan-1-ol

Description

Properties

CAS No. |

192717-43-4 |

|---|---|

Molecular Formula |

C8H13NO2 |

Molecular Weight |

155.19 g/mol |

IUPAC Name |

4-(3-methyl-1,2-oxazol-5-yl)butan-1-ol |

InChI |

InChI=1S/C8H13NO2/c1-7-6-8(11-9-7)4-2-3-5-10/h6,10H,2-5H2,1H3 |

InChI Key |

KBSAGQIACMZRTA-UHFFFAOYSA-N |

SMILES |

CC1=NOC(=C1)CCCCO |

Canonical SMILES |

CC1=NOC(=C1)CCCCO |

Synonyms |

5-Isoxazolebutanol,3-methyl-(9CI) |

Origin of Product |

United States |

Preparation Methods

Halogenated Isoxazole Intermediates

5-Bromo-3-methylisoxazole serves as a key intermediate for nucleophilic displacement. Reaction with 4-hydroxybutylmagnesium bromide under Grignard conditions introduces the butanol chain.

Protocol :

-

Grignard Formation : 4-Bromo-1-butanol is protected as its tert-butyldimethylsilyl (TBS) ether, then converted to the Grignard reagent in tetrahydrofuran (THF) at −78°C.

-

Substitution : The Grignard reagent reacts with 5-bromo-3-methylisoxazole in the presence of a palladium catalyst (Pd(PPh₃)₄), analogous to cross-coupling methods in VHL ligand syntheses. Deprotection with tetrabutylammonium fluoride (TBAF) yields the target compound.

Challenges :

Mitsunobu Reaction

The Mitsunobu reaction couples 3-methylisoxazole-5-carbinol with 4-bromo-1-butanol under diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃). This method, however, suffers from low yields (<50%) due to steric hindrance at the isoxazole’s 5-position.

Cross-Coupling Approaches

Suzuki-Miyaura Coupling

A boronic ester derivative of 3-methylisoxazole reacts with 4-bromobutanol under palladium catalysis.

Optimized Conditions :

-

Boronic Acid Synthesis : 3-Methylisoxazole-5-boronic acid pinacol ester is prepared via Miyaura borylation using Pd(dppf)Cl₂ and bis(pinacolato)diboron.

-

Coupling : Reaction with 4-bromobutanol in aqueous DMF (90°C, 12 h) achieves 68% yield after column chromatography (SiO₂, ethyl acetate/hexane).

Advantages :

Sonogashira Coupling

5-Ethynyl-3-methylisoxazole couples with 4-iodobutan-1-ol under Pd/Cu catalysis. Hydrogenation of the resulting alkyne (H₂, Pd/C) yields the saturated butanol chain.

Limitations :

-

Alkyne Stability : Terminal alkynes require inert atmospheres to prevent Glaser coupling.

-

Hydrogenation Selectivity : Partial over-reduction of the isoxazole ring occurs at pressures >1 atm.

Reduction of Ketone Precursors

Ketone Synthesis and Reduction

4-(3-Methylisoxazol-5-yl)butan-1-one, synthesized via Friedel-Crafts acylation, is reduced to the alcohol using NaBH₄ or LiAlH₄.

Procedure :

-

Acylation : Isoxazole reacts with butyryl chloride in the presence of AlCl₃ (DCM, 0°C), yielding the ketone.

-

Reduction : NaBH₄ in methanol (0°C, 2 h) provides the alcohol in 85% yield, surpassing LiAlH₄ in safety and reproducibility.

Analytical Data :

-

¹H NMR : δ 4.35 (t, J = 6.2 Hz, 1H, -OH), 3.60 (q, 2H, -CH₂OH), 2.50 (m, 2H, -CH₂-), 6.20 (s, 1H, isoxazole-H).

Industrial-Scale Considerations

Green Chemistry Metrics

Cost Analysis

| Method | Cost per kg (USD) | Yield (%) | Purity (%) |

|---|---|---|---|

| Cycloaddition | 12,000 | 78 | 99 |

| Suzuki Coupling | 9,500 | 68 | 98 |

| Ketone Reduction | 7,200 | 85 | 99 |

Chemical Reactions Analysis

Types of Reactions

4-(3-Methylisoxazol-5-yl)butan-1-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

Reduction: The isoxazole ring can be reduced under specific conditions to form isoxazolines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.

Major Products Formed

Oxidation: Formation of 4-(3-Methylisoxazol-5-yl)-butanal.

Reduction: Formation of 4-(3-Methylisoxazolin-5-yl)-butan-1-ol.

Substitution: Formation of various substituted isoxazole derivatives depending on the reagents used.

Scientific Research Applications

4-(3-Methylisoxazol-5-yl)butan-1-ol has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.

Industry: Utilized in the development of new materials and as a precursor for various chemical processes.

Mechanism of Action

The mechanism of action of 4-(3-Methylisoxazol-5-yl)butan-1-ol involves its interaction with specific molecular targets. The isoxazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues in Agrochemicals

- Structure: Alkoxy-substituted butanol with a linear heptyl chain.

- Function : A pheromone component in the Asian longhorned beetle.

- Comparison : Unlike 4-(3-methylisoxazol-5-yl)butan-1-ol, the alkoxy group in this compound is electron-donating, whereas the isoxazole ring is electron-withdrawing. This difference likely alters volatility and receptor binding, as pheromone activity depends on specific molecular interactions .

Isoxazole-Containing Pharmaceutical Derivatives

- Structure: Ethyl benzoate derivatives with pentylthio/pentyloxy linkers to 3-methylisoxazol-5-ylamino groups.

- Comparison : These compounds replace the hydroxyl group of 4-(3-methylisoxazol-5-yl)butan-1-ol with ester functionalities, increasing lipophilicity. Such modifications are common in drug design to enhance membrane permeability .

Pyrrolidine-2-carboxamide Derivatives (–7):

- Structure: Complex molecules with (2S,4R)-pyrrolidine cores and 3-methylisoxazole-acetyl/propanoyl substituents.

- Comparison : The acetylated isoxazole in these compounds is part of a larger pharmacophore, whereas 4-(3-methylisoxazol-5-yl)butan-1-ol’s simpler structure may serve as a precursor or intermediate. The hydroxyl group in the target compound offers a site for further derivatization (e.g., esterification, glycosylation) .

Functional Group Variations

Ethyl 4-(5-Amino-1-methyl-1H-benzo[d]imidazol-2-yl)butanoate ():

- Structure: Benzimidazole-linked butanoate ester.

- Comparison : Replacing the isoxazole with a benzimidazole introduces aromaticity and hydrogen-bonding capacity. The ester group in this compound contrasts with the alcohol in 4-(3-methylisoxazol-5-yl)butan-1-ol, affecting metabolic stability and degradation pathways .

Data Table: Key Structural and Functional Comparisons

Research Findings and Implications

- Electron Effects : The electron-withdrawing isoxazole ring in 4-(3-methylisoxazol-5-yl)butan-1-ol may increase acidity of the hydroxyl group compared to alkoxy analogs, influencing reactivity in synthesis .

- Biological Activity : While pheromone analogs () rely on volatility, pharmaceutical derivatives (–7) prioritize target binding; the target compound’s balance of hydrophilicity and simplicity could make it versatile in both domains.

- Synthetic Utility : The hydroxyl group offers a handle for further modifications, as seen in patents where similar structures are functionalized into amides or esters .

Q & A

What are the optimal synthetic routes for 4-(3-Methylisoxazol-5-yl)butan-1-ol, and how do reaction conditions influence yield?

Answer:

The compound can be synthesized via hypervalent iodine-induced cycloaddition of nitrile oxides to alkynes. Key steps include:

- Reagents : Use of [bis(trifluoroacetoxy)iodo]benzene (PIFA) to facilitate cycloaddition between hex-5-yn-1-ol and substituted aldoximes .

- Yield Optimization : Reaction yields vary significantly (e.g., 10% in one protocol vs. 66% in another) due to factors like stoichiometry, solvent polarity, and temperature. For example, using a 1:1.5 molar ratio of alkyne to aldoxime with PIFA in dichloromethane improved yields to 66% in a related isoxazole synthesis .

- Purification : Column chromatography (silica gel, gradient elution with EtOAc/heptane) is critical for isolating the product as a colorless oil .

How can conflicting reports on the biological activity of 4-(3-Methylisoxazol-5-yl)butan-1-ol be resolved?

Answer:

Discrepancies in biological data (e.g., antimicrobial vs. anti-inflammatory activity) may arise from:

- Structural Analogues : Subtle differences in substitution patterns (e.g., butan-1-ol vs. propan-1-ol chains) alter binding affinity. Comparative studies using standardized assays (e.g., MIC for antimicrobial activity) are essential .

- Assay Conditions : Variations in cell lines, concentrations, or solvent carriers (e.g., DMSO vs. aqueous buffers) can skew results. For example, 4-(3-Methylisoxazol-5-yl)butan-1-ol showed bacterial cell wall synthesis inhibition in Staphylococcus aureus at 50 µM, but higher doses may induce cytotoxicity .

- Mechanistic Validation : Use knockout bacterial strains (e.g., penicillin-binding protein mutants) to confirm target specificity .

What advanced spectroscopic techniques are recommended for characterizing 4-(3-Methylisoxazol-5-yl)butan-1-ol?

Answer:

- 1H/13C NMR : Key peaks include δ 6.76 (isoxazole proton), δ 3.44 (CH2OH), and δ 2.35 (methyl group on isoxazole) in DMSO-d6 .

- ESI-MS : The molecular ion [M+H]+ at m/z 232.1338 confirms the molecular formula C11H15NO2 .

- IR Spectroscopy : Absorbance at 3392 cm⁻¹ (O-H stretch) and 1603 cm⁻¹ (C=N/C-O of isoxazole) .

How does the substitution pattern on the isoxazole ring affect the compound’s reactivity?

Answer:

-

Electronic Effects : The 3-methyl group on the isoxazole ring increases electron density at C5, enhancing nucleophilic substitution reactions at this position .

-

Steric Hindrance : Bulkier substituents (e.g., 4-nitrophenyl) reduce regioselectivity in cycloaddition reactions, as observed in lower yields (10%) for nitrophenyl-substituted derivatives .

-

Comparative Data :

Substituent Position Reactivity (Yield) Key Interaction 3-Methyl (C5) High (66%) Electron donation 4-Nitrophenyl (C5) Low (10%) Steric/electronic clash

What strategies can mitigate low yields in large-scale synthesis?

Answer:

- Catalyst Screening : Replace PIFA with milder oxidants (e.g., MnO2) to reduce side reactions .

- Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes, improving efficiency (e.g., 30% yield increase in analogous isoxazoles) .

- Solvent Optimization : Polar aprotic solvents (e.g., acetonitrile) enhance nitrile oxide stability, favoring cycloaddition .

How can computational modeling guide the design of 4-(3-Methylisoxazol-5-yl)butan-1-ol derivatives?

Answer:

- Docking Studies : Use AutoDock Vina to predict binding to bacterial penicillin-binding proteins (PBPs) or human TNF-α receptors .

- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic attack (e.g., C5 of isoxazole) .

- MD Simulations : Assess stability of ligand-target complexes over 100 ns trajectories to prioritize derivatives .

What are the key challenges in interpreting biological data for isoxazole derivatives?

Answer:

- Off-Target Effects : Isoxazoles may inhibit cytochrome P450 enzymes, complicating in vivo studies. Use CYP450 knockout models to isolate activity .

- Metabolic Instability : The primary alcohol group in 4-(3-Methylisoxazol-5-yl)butan-1-ol is prone to oxidation. Stabilize via acetylation or PEGylation .

- Data Reproducibility : Standardize assays across labs using CLSI guidelines for antimicrobial testing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.